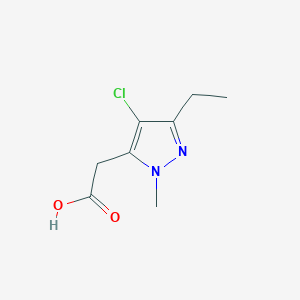![molecular formula C7H4BrFN2 B2509794 7-Bromo-5-fluoroimidazo[1,5-a]pyridine CAS No. 1427411-79-7](/img/structure/B2509794.png)
7-Bromo-5-fluoroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-fluoroimidazo[1,5-a]pyridine is a chemical compound with a heterocyclic structure that has been the subject of considerable scientific research in recent years. It is characterized by the presence of both bromine and fluorine atoms attached to an imidazo[1,5-a]pyridine core. This compound has a molecular formula of C7H4BrFN2 and a molecular weight of 215.025.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine typically involves the use of various halogenation and cyclization reactions. One common method involves the bromination of 5-fluoroimidazo[1,5-a]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-fluoroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
7-Bromo-5-fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of advanced materials and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-6-fluoroimidazo[1,5-a]pyridine
- 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
- 5-Bromo-7-fluoroimidazo[1,2-a]pyridine
Uniqueness
7-Bromo-5-fluoroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the imidazo[1,5-a]pyridine core enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
7-bromo-5-fluoroimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPCWJTIPZFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427411-79-7 |
Source


|
| Record name | 7-bromo-5-fluoroimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

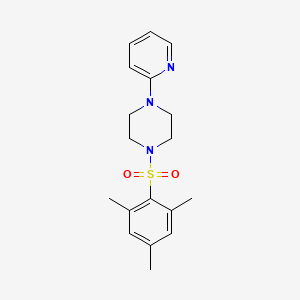
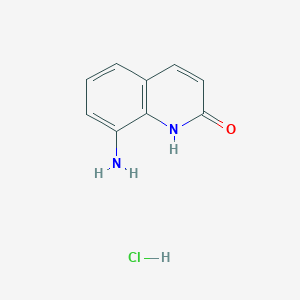
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
![4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2509726.png)
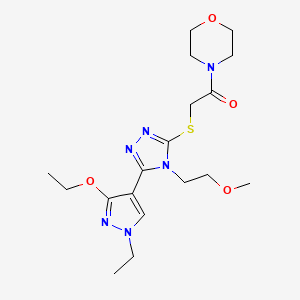
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
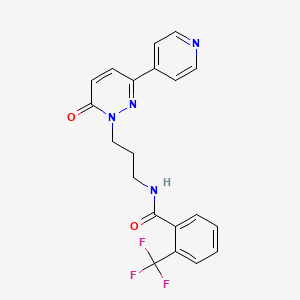
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
